[2-Oxo-2-(2,2,2-trifluoroethylamino)ethyl] 4-formylbenzoate
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Overview
Description
[2-Oxo-2-(2,2,2-trifluoroethylamino)ethyl] 4-formylbenzoate: is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-Oxo-2-(2,2,2-trifluoroethylamino)ethyl] 4-formylbenzoate typically involves the reaction of 4-formylbenzoic acid with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pH, and reactant concentrations ensures consistent product quality. Post-reaction, the compound is typically purified using techniques such as distillation, crystallization, or chromatography .
Chemical Reactions Analysis
Types of Reactions: [2-Oxo-2-(2,2,2-trifluoroethylamino)ethyl] 4-formylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 4-carboxybenzoate derivatives.
Reduction: 4-hydroxymethylbenzoate derivatives.
Substitution: Various substituted benzoate derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In organic synthesis, [2-Oxo-2-(2,2,2-trifluoroethylamino)ethyl] 4-formylbenzoate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies .
Biology and Medicine: The trifluoroethylamino group can enhance the binding affinity and specificity of the compound towards biological targets, making it a candidate for drug development .
Industry: In the materials science field, this compound can be used in the synthesis of polymers and advanced materials with unique properties such as increased thermal stability and resistance to chemical degradation .
Mechanism of Action
The mechanism of action of [2-Oxo-2-(2,2,2-trifluoroethylamino)ethyl] 4-formylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethylamino group can form hydrogen bonds and electrostatic interactions with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the formyl group can participate in covalent bonding with nucleophilic residues, further modulating the biological activity of the compound .
Comparison with Similar Compounds
- [2-Oxo-2-(2,2,2-trifluoroethylamino)ethyl] benzoate
- [2-Oxo-2-(2,2,2-trifluoroethylamino)ethyl] 4-methylbenzoate
- [2-Oxo-2-(2,2,2-trifluoroethylamino)ethyl] 4-chlorobenzoate
Uniqueness: Compared to similar compounds, [2-Oxo-2-(2,2,2-trifluoroethylamino)ethyl] 4-formylbenzoate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential for further chemical modifications. This makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific applications .
Properties
IUPAC Name |
[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl] 4-formylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO4/c13-12(14,15)7-16-10(18)6-20-11(19)9-3-1-8(5-17)2-4-9/h1-5H,6-7H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOSGADRAYNLPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(=O)OCC(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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